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For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Iodo-3-nitrotoluene is a highly versatile and valuable building block in modern organic

synthesis. Its unique trifunctional structure—comprising a toluene backbone, an iodine atom,

and a nitro group—provides multiple reactive sites for a diverse range of chemical

transformations. The presence of an iodine atom makes it an excellent substrate for palladium-

catalyzed cross-coupling reactions, enabling the formation of complex carbon-carbon and

carbon-heteroatom bonds. Simultaneously, the nitro group can be readily reduced to an amine,

opening pathways for further derivatization and scaffold elaboration. This combination of

functionalities makes 4-iodo-3-nitrotoluene a sought-after intermediate in the synthesis of

pharmaceuticals, agrochemicals, dyes, and advanced materials.[1]

This technical guide provides a comprehensive overview of the physicochemical properties,

synthesis, and key synthetic applications of 4-iodo-3-nitrotoluene, complete with detailed

experimental protocols and data to facilitate its use in research and development.

Physicochemical Properties
A thorough understanding of the physical and chemical properties of 4-iodo-3-nitrotoluene is

essential for its safe handling, storage, and effective utilization in synthetic protocols. The key
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properties are summarized in the table below.

Property Value References

CAS Number 5326-39-6 [2]

Molecular Formula C₇H₆INO₂ [2][3]

Molecular Weight 263.03 g/mol [2][4]

Appearance
Orange-brown or brown-yellow

crystalline powder
[1][2]

Melting Point 53-56 °C [2][5]

Boiling Point 299.3 ± 28.0 °C at 760 mmHg [2]

Density 1.883 - 1.9 ± 0.1 g/cm³ [2]

Solubility Soluble in Methanol [2]

Storage

Keep in a dark, dry, and sealed

container at room temperature

or refrigerated.

[1][2]

Synthesis of 4-Iodo-3-nitrotoluene
4-Iodo-3-nitrotoluene is typically synthesized via the nitration of 4-iodotoluene or the

iodination of 3-nitrotoluene.[1][6] A common laboratory-scale preparation involves the nitration

of p-iodotoluene using a mixture of nitric acid and sulfuric acid.
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Synthesis Workflow
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4-Iodo-3-nitrotoluene
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Caption: General workflow for the synthesis of 4-iodo-3-nitrotoluene.

Experimental Protocol: Nitration of p-Iodotoluene[7]
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an

ice bath (0 °C), dissolve p-iodotoluene (e.g., 6.63 g) in acetic anhydride (5 mL).

Nitration: While maintaining the temperature at 0 °C, slowly add concentrated nitric acid (3

mL) dropwise. After the addition is complete, allow the mixture to warm to 20-25 °C and stir

for 4 hours.

Work-up: Cool the reaction mixture to room temperature and carefully add NaOH solution to

neutralize the acid and adjust the pH to 7.

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 200

mL).

Purification: Combine the organic layers, wash with saturated brine, and dry over anhydrous

Na₂SO₄. After filtering, concentrate the solvent under reduced pressure. Purify the crude

product by silica gel column chromatography using a petroleum ether:ethyl acetate mobile

phase to yield 4-iodo-3-nitrotoluene.

Core Synthetic Applications
The dual reactivity of the iodo and nitro groups makes 4-iodo-3-nitrotoluene a powerful

intermediate for constructing complex molecular frameworks.

Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond is highly susceptible to oxidative addition to Pd(0) catalysts, making it

an ideal handle for various cross-coupling reactions.

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon single bonds by

coupling an organohalide with an organoboron compound.[7][8] This reaction is widely used in

the pharmaceutical industry due to its high functional group tolerance and mild reaction

conditions.
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Suzuki-Miyaura Coupling Pathway
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Caption: Simplified workflow for the Suzuki-Miyaura cross-coupling reaction.

(Adapted from a protocol for a structurally similar nitro-iodo-heterocycle)
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Reaction Setup: To a microwave vial, add 4-iodo-3-nitrotoluene (1 equiv.), the desired

arylboronic acid (2 equiv.), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5-6 mol%),

and a 2 M aqueous solution of Na₂CO₃ (2 equiv.).

Solvent Addition: Add 1,4-dioxane as the solvent to the vial.

Reaction: Seal the vial and place it in a microwave reactor. Irradiate at 120 °C for 40

minutes.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate

under reduced pressure. Purify the crude product by column chromatography on silica gel.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide

and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[9] This reaction is

fundamental for synthesizing aryl alkynes, which are precursors to many complex natural

products and functional materials.
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Sonogashira Coupling Pathway
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Caption: Key components and product of the Sonogashira coupling reaction.

(Adapted from a general protocol for aryl iodides)
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Reaction Setup: In a two-neck round-bottom flask fitted with a condenser, place 4-iodo-3-
nitrotoluene (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-2 mol%), and copper(I)

iodide (CuI, 1-2 mol%).

Inert Atmosphere: Degas the flask and back-fill with an inert gas (e.g., Argon).

Reagent Addition: Add a degassed solvent such as triethylamine (TEA) or a mixture of

THF/piperidine. Then, add the terminal alkyne (1.1-1.2 mmol) via syringe.

Reaction: Stir the reaction mixture at room temperature or heat to reflux (e.g., 80 °C) for the

required time (typically 2-8 hours), monitoring by TLC.

Work-up: Evaporate the solvents. Add a saturated aqueous solution of sodium bicarbonate

and extract with an ether or ethyl acetate.

Purification: Combine the organic layers, wash with water and then brine, dry over

anhydrous Na₂SO₄, and evaporate the solvent. Purify the residue by column

chromatography on silica gel.

Coupling
Partner

Catalyst
System

Base Solvent Yield (%)

Phenylacetylene Pd/Cu@AC K₂CO₃ EtOH ~87%[10]

Phenylacetylene (PPh)PdCl - [TBP][4EtOV] 95%[11]

Propargyl alcohol (PPh)PdCl - [TBP][4EtOV] 85%[11]

Table reflects

typical yields for

Sonogashira

coupling with aryl

iodides under

various

conditions.

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted

alkene, providing a powerful tool for vinylation.[12][13]
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Heck Reaction Workflow
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Caption: General experimental workflow for the Heck reaction.

(Adapted from a protocol for a structurally similar nitro-iodo-indazole)
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Reaction Setup: To a dry Schlenk flask, add 4-iodo-3-nitrotoluene (0.5 mmol), Palladium(II)

Acetate (Pd(OAc)₂, 0.025 mmol), and Sodium Carbonate (1.0 mmol).

Inert Atmosphere: Seal the flask, then evacuate and backfill with Argon three times.

Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF) (2.5 mL) followed by the

alkene (e.g., methyl acrylate, 0.75 mmol) via syringe.

Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously for

4-12 hours.

Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water

(20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter,

and concentrate under reduced pressure. Purify the crude product via column

chromatography.

Reduction of the Nitro Group
The reduction of the nitro group to a primary amine is a cornerstone transformation that

dramatically increases the molecular diversity accessible from 4-iodo-3-nitrotoluene.[14] The

resulting 4-iodo-2-aminotoluene is a valuable bifunctional intermediate. A variety of reagents

can achieve this transformation, with the choice depending on functional group compatibility

and desired selectivity.[15][16]
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Nitro Group Reduction Pathways

Common Reducing Systems

4-Iodo-3-nitrotoluene

SnCl₂ • 2H₂O
Ethanol

Fe / HCl or NH₄Cl
Ethanol/Water

H₂ (g), Pd/C
Ethanol

4-Iodo-2-aminotoluene

Click to download full resolution via product page

Caption: Common methods for the reduction of the nitro group to an amine.

Reaction Setup: In a round-bottom flask, dissolve 4-iodo-3-nitrotoluene (1.0 equiv.) in

ethanol.

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equiv.) to the solution.

Reaction: Heat the mixture to reflux and stir, monitoring the reaction by TLC until the starting

material is consumed.

Work-up: Cool the reaction mixture to room temperature. Carefully add a cold solution of

sodium hydroxide (e.g., 3M) to precipitate tin salts (a basic pH should be reached).

Purification: Filter the mixture through a pad of Celite® to remove the inorganic salts,

washing the pad thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel,

extract the aqueous layer with ethyl acetate, combine the organic extracts, wash with brine,
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dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to

yield 4-iodo-2-aminotoluene.

Reagent Conditions Advantages Disadvantages

H₂ + Pd/C
Catalytic, H₂ balloon

or pressure

High efficiency, clean

reaction

May reduce other

functional groups

Fe / Acid

Reflux in acidic

medium (e.g., AcOH,

NH₄Cl)

Cost-effective,

tolerates many groups

Requires filtration of

iron salts

SnCl₂
Reflux in solvent (e.g.,

EtOH)

Mild, good

chemoselectivity

Stoichiometric tin

waste

Zn / Acid
Acidic conditions (e.g.,

AcOH)

Mild, good

chemoselectivity

Stoichiometric zinc

waste

Nucleophilic Aromatic Substitution (SNA)
While less common than cross-coupling, the iodine atom can undergo nucleophilic aromatic

substitution, particularly due to the activating effect of the electron-withdrawing nitro group

located ortho and para to the reaction sites.[17][18] This pathway allows for the direct

introduction of nucleophiles such as alkoxides, thiolates, or amines, although harsh conditions

may be required.

Applications in Target-Oriented Synthesis
4-Iodo-3-nitrotoluene serves as a key starting material or intermediate in the synthesis of a

variety of more complex molecules.[5]

Pharmaceutical Intermediates: It is a precursor for synthesizing molecules with potential

antifungal, antibacterial, and anticancer activities.[1]

Fine Chemicals: It is used to prepare compounds such as 3-cyano-4-iodotoluene, 4,6′-

dimethyl-2,2′-dinitrobiphenyl, and bis(2-nitro-4-methylphenyl) sulfide.[3][5]

Agrochemicals and Dyes: The versatile reactivity allows for its incorporation into various

agrochemical and dyestuff scaffolds.[1]
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Safety Information
4-Iodo-3-nitrotoluene is classified as a hazardous chemical.[1] It is an irritant to the skin, eyes,

and respiratory system.[5] Appropriate personal protective equipment (PPE), including gloves,

safety goggles, and a lab coat, should be worn at all times. All manipulations should be

performed in a well-ventilated fume hood.

Conclusion
4-Iodo-3-nitrotoluene is a building block of significant strategic importance in organic

synthesis. The presence of two distinct and highly useful functional groups—a readily

displaceable iodine atom and a reducible nitro group—provides chemists with a powerful

platform for molecular construction. Its utility in cornerstone reactions such as Suzuki,

Sonogashira, and Heck couplings, combined with the synthetic versatility of the resulting

aminotoluene derivative, ensures its continued application in the discovery and development of

novel pharmaceuticals, functional materials, and other high-value chemical products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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